molecular formula C10H11NO8S2 B241547 Methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate

Methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate

Cat. No.: B241547
M. Wt: 337.3 g/mol
InChI Key: HKKLFINOUBKXPO-UHFFFAOYSA-N
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Description

Methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate is an organic compound with the molecular formula C10H11NO8S2. This compound is characterized by the presence of nitro, sulfonyl, and ester functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate typically involves the esterification of {[2-nitro-4-(methylsulfonyl)phenyl]sulfonyl}acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide

Major Products Formed

Scientific Research Applications

Methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for its ability to inhibit specific enzymes or pathways involved in disease processes.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The sulfonyl groups may also play a role in modulating enzyme activity or protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(methylsulfonyl)phenyl)acetate
  • 2-Nitro-4-methylsulfonylbenzoic acid
  • 2-(4-Methylsulfonylphenyl)indole derivatives

Uniqueness

Methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfonyl groups allows for diverse chemical transformations and potential therapeutic applications .

Properties

Molecular Formula

C10H11NO8S2

Molecular Weight

337.3 g/mol

IUPAC Name

methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate

InChI

InChI=1S/C10H11NO8S2/c1-19-10(12)6-21(17,18)9-4-3-7(20(2,15)16)5-8(9)11(13)14/h3-5H,6H2,1-2H3

InChI Key

HKKLFINOUBKXPO-UHFFFAOYSA-N

SMILES

COC(=O)CS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]

Canonical SMILES

COC(=O)CS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

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